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molecular formula C10H12N2O3 B8591905 Methyl 3-amino-5-(methylcarbamoyl)benzoate

Methyl 3-amino-5-(methylcarbamoyl)benzoate

Cat. No. B8591905
M. Wt: 208.21 g/mol
InChI Key: QGABRYSAIWGSDM-UHFFFAOYSA-N
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Patent
US08486977B2

Procedure details

To a solution of methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate (Intermediate 29) (1.33 g, 5.59 mmol), in ethanol (30 mL) were added ammonium formiate (3.52 g, leg.) and Pd/C (catalytic quantity). The reaction was stirred at 40° C. for one night. After filtration on celite, the solvent was evaporated in vacuo. The residue was dissolved in DCM, washed with water, dried over sodium sulfate and concentrated to give the title compound as a white solid (0.56 g, 48.3%). LC/MS: m/z 209 (M+H)+, Rt: 1.50 min.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
48.3%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([N+:15]([O-])=O)[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])=[O:4].C([O-])=O.[NH4+]>C(O)C.[Pd]>[NH2:15][C:13]1[CH:12]=[C:7]([CH:6]=[C:5]([C:3]([NH:2][CH3:1])=[O:4])[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
CNC(=O)C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
Name
Quantity
3.52 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 40° C. for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration on celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=C(C1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 48.3%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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